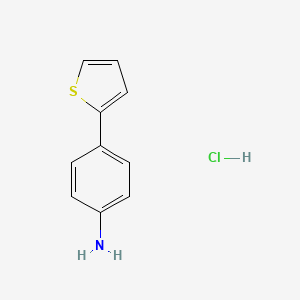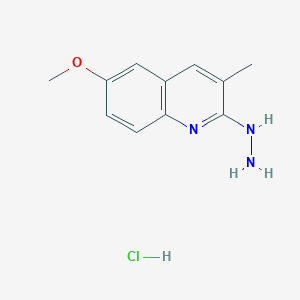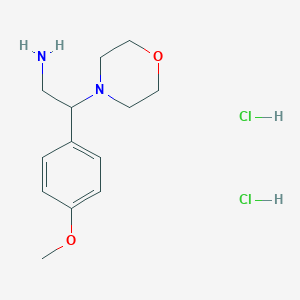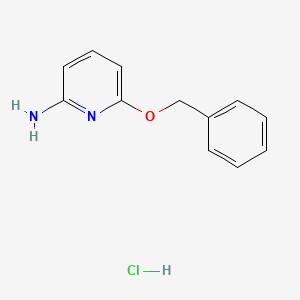![molecular formula C14H20FNO5S B3039603 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid CAS No. 1214242-18-8](/img/structure/B3039603.png)
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid
描述
This compound is a mono-constituent substance with the CAS No: 1214082-62-8 . It has a molecular formula of C14H20FNO5S . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H20FNO5S . This indicates that the molecule is composed of 14 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .作用机制
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 receptor. This receptor is responsible for the vasoconstrictive and hypertensive effects of angiotensin II. By blocking this receptor, this compound reduces blood pressure and improves cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models of hypertension. This compound also improves endothelial function and reduces arterial stiffness, which are important factors in the development of cardiovascular diseases.
实验室实验的优点和局限性
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid has several advantages for use in lab experiments. It has a high affinity for the angiotensin II type 1 receptor, which makes it a potent and selective antagonist. This compound is also stable and has a long half-life, which allows for convenient dosing and administration. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in certain experimental settings.
未来方向
There are several future directions for the scientific research of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid. One potential application is in the treatment of cardiovascular diseases such as heart failure and atherosclerosis. This compound has also been investigated for its potential use in the prevention of kidney damage in patients with diabetes. Further research is needed to explore the full potential of this compound in these and other areas of scientific research.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent antihypertensive effect and selective angiotensin II type 1 receptor blockade make it a valuable tool for studying cardiovascular diseases and related conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
科学研究应用
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid has been widely studied for its potential application in various fields of scientific research. It has been found to have a potent antihypertensive effect in animal models and human clinical trials. This compound has also been investigated for its potential application in the treatment of cardiovascular diseases such as heart failure and atherosclerosis.
安全和危害
This compound is classified as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S/c1-9(2)4-6-12(14(17)18)16-22(19,20)10-5-7-13(21-3)11(15)8-10/h5,7-9,12,16H,4,6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFGWTNVOVYDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3039521.png)
![1H-Pyrazolo[4,3-C]pyridin-4-amine](/img/structure/B3039523.png)
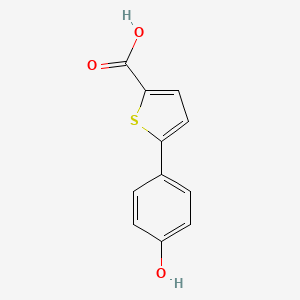
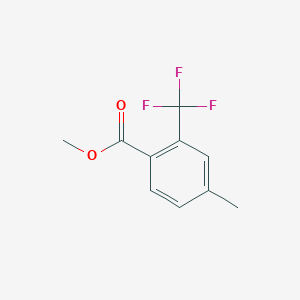
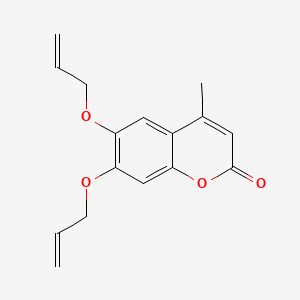
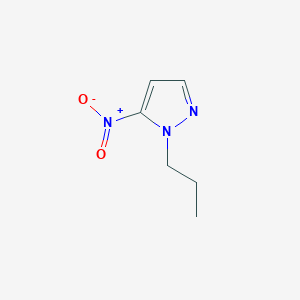

![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)
